Hydrogen-Bond Donor/Acceptor Capacity vs. 2-Aminobenzamide
2-Amino-4-hydroxybenzamide provides three hydrogen-bond donors (3 HBD) and four hydrogen-bond acceptors (4 HBA), compared to 2-aminobenzamide, which offers only 2 HBD and 2 HBA . This additional H-bond capacity, conferred by the 4-hydroxy substituent, is mechanistically essential for bidentate zinc chelation in the HDAC catalytic pocket, enabling simultaneous coordination via the ortho-amino and para-hydroxy groups—a binding mode unavailable to 2-aminobenzamide alone [1].
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 3 HBD, 4 HBA |
| Comparator Or Baseline | 2-Aminobenzamide: 2 HBD, 2 HBA |
| Quantified Difference | +1 HBD, +2 HBA (50% increase in HBD; 100% increase in HBA) |
| Conditions | Calculated from molecular structure (C7H8N2O2 vs. C7H8N2O) |
Why This Matters
This difference directly determines whether a compound can function as a competent zinc-binding group in HDAC inhibitor design, making 2-amino-4-hydroxybenzamide the required scaffold for specific pharmacophore models.
- [1] AMBIT BIOSCIENCES CORPORATION et al. Patent WO2010/99379 A1: Benzamide derivatives as HDAC inhibitors. 2010. Page/Page column 123-124. View Source
